3-Amino-4-iodobenzonitrile
Overview
Description
3-Amino-4-iodobenzonitrile is an organic compound with the molecular formula C7H5IN2 It is a derivative of benzonitrile, where an amino group is substituted at the third position and an iodine atom at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-aminobenzonitrile. For instance, iodine can be added to a stirred mixture of silver sulfate and 3-aminobenzonitrile in ethanol . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are frequently used.
Cyclization Reactions: Catalysts like copper iodide and bases such as triethylamine are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like azides, nitriles, and thiols can be formed.
Coupling Products: Biaryl compounds and alkynes are typical products of coupling reactions.
Cyclization Products: Various heterocyclic compounds, including indoles and carbazoles, can be synthesized.
Scientific Research Applications
3-Amino-4-iodobenzonitrile has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-amino-4-iodobenzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the amino and iodine groups, which facilitate various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Amino-3-iodobenzonitrile: Similar in structure but with the amino and iodine groups swapped.
3-Amino-4-bromobenzonitrile: Contains a bromine atom instead of iodine.
3-Amino-4-chlorobenzonitrile: Contains a chlorine atom instead of iodine.
Comparison:
Reactivity: The presence of iodine in 3-amino-4-iodobenzonitrile makes it more reactive in coupling reactions compared to its bromine and chlorine analogs.
Applications: While all these compounds can be used in organic synthesis, the specific reactivity of this compound makes it particularly valuable for certain types of reactions, such as palladium-catalyzed couplings.
Uniqueness: The unique combination of the amino and iodine groups in this compound provides distinct reactivity patterns that are not observed in its analogs, making it a valuable compound in both research and industrial applications
Properties
IUPAC Name |
3-amino-4-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURDBYHADODTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743869 | |
Record name | 3-Amino-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
665033-21-6 | |
Record name | 3-Amino-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-IODOBENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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